Fmoc-GABA-OH

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

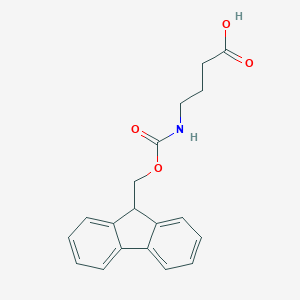

4-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4/c21-18(22)10-5-11-20-19(23)24-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17H,5,10-12H2,(H,20,23)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACUIFAAXWDLLTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80373229 | |

| Record name | Fmoc-GABA-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116821-47-7 | |

| Record name | Fmoc-GABA-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Fmoc-GABA-OH in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 4-(Fmoc-amino)butyric acid (Fmoc-GABA-OH), a key building block in modern synthetic chemistry. It details its physicochemical properties, applications, and relevant experimental protocols, with a focus on its utility in peptide synthesis and as a linker in complex molecular architectures.

Core Properties of this compound

This compound, systematically named 4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)butanoic acid, is a gamma-aminobutyric acid (GABA) derivative. Its amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is notably labile to basic conditions. This characteristic makes it a valuable reagent in solid-phase peptide synthesis (SPPS) and other synthetic applications where orthogonal protection strategies are required.

Physicochemical Data

The fundamental properties of this compound are summarized below, providing essential data for experimental design and execution.

| Property | Value | Citations |

| CAS Number | 116821-47-7 | [1] |

| Molecular Formula | C₁₉H₁₉NO₄ | |

| Molecular Weight | 325.36 g/mol | [1] |

| Appearance | Colorless to white powder | [1] |

| Melting Point | 168-174 °C | [1] |

| Purity | ≥97.0% (HPLC) | [1] |

| Storage Temperature | 2-8°C | [1] |

Applications in Synthesis

The bifunctional nature of this compound, possessing a protected amine and a free carboxylic acid, allows for its versatile application as both a non-canonical amino acid in peptide chains and as a flexible linker in more complex molecules.

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, this compound is used to introduce a flexible spacer into a peptide sequence. The Fmoc protecting group is stable under the acidic conditions used for Boc-group removal but is easily cleaved with a mild base, typically a solution of piperidine in an organic solvent like dimethylformamide (DMF).[2][3] This orthogonality is a cornerstone of modern Fmoc-based SPPS.[]

Linker Chemistry

This compound serves as a valuable linker in the construction of complex molecular architectures, such as Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that require a linker to connect a target-binding ligand to an E3 ligase-binding ligand. The alkyl chain of GABA provides flexibility, which can be crucial for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

Experimental Protocols

A critical step in the application of this compound is the removal of the Fmoc protecting group to liberate the free amine for subsequent coupling reactions.

Standard Fmoc Deprotection Protocol for Solid-Phase Peptide Synthesis

This protocol outlines the standard procedure for removing the Fmoc group from a resin-bound peptide chain.

Reagents and Materials:

-

This compound loaded resin

-

20% (v/v) Piperidine in DMF

-

Dimethylformamide (DMF)

-

Solid-phase synthesis vessel

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Resin Swelling: Swell the this compound loaded resin in DMF for at least 1 hour in the synthesis vessel.

-

Solvent Removal: Drain the DMF from the vessel.

-

Deprotection: Add the 20% piperidine in DMF solution to the resin. Allow the reaction to proceed for a specified time, typically ranging from 3 to 20 minutes. Common practice often involves a two-step treatment: a brief initial treatment (e.g., 10-15 seconds) followed by a longer treatment (10-15 minutes) with fresh reagent.[2][5]

-

Reaction Monitoring: The progress of the deprotection can be monitored by UV spectroscopy, detecting the release of the dibenzofulvene-piperidine adduct.

-

Washing: After the reaction is complete, drain the deprotection solution. Thoroughly wash the resin with DMF (typically 5-6 times) to remove all traces of piperidine and the dibenzofulvene adduct.[5]

-

Confirmation: A qualitative test (e.g., Kaiser test) can be performed to confirm the presence of the newly liberated free primary amine.

-

Next Coupling Step: The resin is now ready for the coupling of the next Fmoc-protected amino acid.

Workflow and Pathway Visualizations

The following diagrams illustrate the role of this compound in a typical synthetic workflow.

Caption: Workflow for incorporating this compound in Solid-Phase Peptide Synthesis.

Caption: Mechanism of Fmoc group removal by piperidine.[2]

References

An In-depth Technical Guide to Fmoc-GABA-OH: Structure, Function, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction to Fmoc-GABA-OH

N-(9-Fluorenylmethoxycarbonyl)-gamma-aminobutyric acid, commonly abbreviated as this compound, is a pivotal building block in modern bioorganic and medicinal chemistry. It is a derivative of gamma-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the mammalian central nervous system, where the amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group. This temporary protecting group is stable under acidic conditions but readily cleaved by a mild base, such as piperidine, making it an ideal component for Fmoc-based solid-phase peptide synthesis (SPPS).[1][2]

The primary function of this compound is to serve as a spacer or a non-proteinogenic amino acid for incorporation into peptide chains.[3][4] Its flexible four-carbon chain allows for the introduction of conformational flexibility or specific spacing between residues in a peptide sequence. Furthermore, this compound has gained significant traction as a linker molecule in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), where it connects a target protein-binding ligand to an E3 ubiquitin ligase-recruiting ligand.[5][6][7]

This technical guide provides a comprehensive overview of the structure, properties, and core applications of this compound, complete with detailed experimental protocols and data presentation for researchers in peptide synthesis and drug discovery.

Chemical and Physical Properties

This compound is a white to colorless powder with a molecular weight of 325.36 g/mol .[8] It is characterized by its Fmoc-protected amine and a terminal carboxylic acid. Key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C19H19NO4 | [8] |

| Molecular Weight | 325.36 g/mol | [8] |

| Melting Point | 168-174 °C | [8] |

| Assay (HPLC) | ≥97.0% | [8] |

| Appearance | Colorless to white powder | [8] |

| Solubility | Slightly soluble in water | [5] |

| Storage Temperature | 2-8°C | [8] |

Core Applications

The utility of this compound spans several areas of chemical biology and drug development, primarily centered around its role as a versatile building block.

-

Solid-Phase Peptide Synthesis (SPPS): The most common application of this compound is its use as a non-standard amino acid in SPPS.[4] The Fmoc protecting group allows for its sequential addition to a growing peptide chain on a solid support.[9] The incorporation of GABA can be used to introduce flexible spacers, turns, or to mimic transition states in peptidomimetics.

-

Linker in PROTACs: this compound serves as a fundamental component in the construction of PROTAC linkers.[7] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[10] The GABA moiety provides a flexible alkyl chain, and the terminal functional groups (amine after deprotection and carboxylic acid) allow for straightforward conjugation to the respective ligands.[6]

Visualizing the Chemistry of this compound

To better understand the structure and utility of this compound, the following diagrams illustrate its chemical structure and its role in key experimental workflows.

Detailed Experimental Protocols

The following protocols provide a detailed methodology for the incorporation of this compound in SPPS and a conceptual workflow for its use in PROTAC synthesis.

Protocol 1: Incorporation of this compound into a Peptide Sequence via Manual SPPS

This protocol describes the manual solid-phase synthesis of a peptide incorporating a GABA residue on a 0.1 mmol scale.

1. Resin Preparation and Swelling:

- Weigh 100-250 mg of an appropriate resin (e.g., Wang resin for a C-terminal acid) with a loading capacity to achieve 0.1 mmol into a synthesis vessel.

- Add 5 mL of N,N-dimethylformamide (DMF) to the resin.

- Allow the resin to swell for at least 1-2 hours on a shaker at room temperature.[3]

- After swelling, drain the DMF from the vessel.

2. Fmoc Deprotection:

- Add 5 mL of 20% piperidine in DMF to the swollen resin.

- Shake for 3 minutes, then drain the solution.

- Add another 5 mL of 20% piperidine in DMF and shake for 10-15 minutes to ensure complete removal of the Fmoc group.[3][9]

- Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).

3. Coupling of this compound:

- In a separate vial, dissolve this compound (0.4 mmol, 4 eq), HBTU (0.38 mmol, 3.8 eq) in 3 mL of DMF.

- Add N,N-diisopropylethylamine (DIEA) (0.8 mmol, 8 eq) to the vial.

- Allow the mixture to pre-activate for 2-5 minutes.

- Add the activated this compound solution to the deprotected resin in the synthesis vessel.

- Shake the reaction vessel for 1-2 hours at room temperature.

- Drain the coupling solution and wash the resin with DMF (3 x 5 mL).

4. Monitoring the Coupling Reaction:

- Perform a Kaiser test to check for the presence of free primary amines. A negative result (colorless or yellow beads) indicates a successful coupling. If the test is positive (blue beads), a recoupling step may be necessary.

5. Chain Elongation:

- Repeat steps 2 and 3 with the next desired Fmoc-protected amino acid until the peptide sequence is complete.

6. Cleavage and Deprotection:

- After the final Fmoc deprotection, wash the peptide-resin with dichloromethane (DCM) (3 x 5 mL) and dry it under vacuum.

- Prepare a cleavage cocktail appropriate for the resin and side-chain protecting groups used (e.g., Reagent K: 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

- Add the cleavage cocktail to the dried peptide-resin and shake for 2-3 hours at room temperature.

- Filter the resin and collect the filtrate into a cold centrifuge tube containing diethyl ether to precipitate the crude peptide.

- Centrifuge the tube, decant the ether, and wash the peptide pellet with cold diethyl ether twice more.

- Dry the crude peptide pellet under vacuum.

7. Purification and Analysis:

- Dissolve the crude peptide in a suitable solvent (e.g., a water/acetonitrile mixture).

- Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

- Confirm the identity and purity of the peptide fractions using mass spectrometry (e.g., LC-MS or MALDI-TOF).

Protocol 2: Conceptual Workflow for Utilizing this compound as a Linker in PROTAC Synthesis

This workflow outlines the general steps for synthesizing a PROTAC using this compound as a linker.

1. Synthesis of Ligand-Linker Conjugate:

- Step 1: Coupling to the first ligand. React the carboxylic acid of this compound with a primary or secondary amine on either the target protein ligand or the E3 ligase ligand. This is typically achieved using standard peptide coupling reagents such as HATU or HBTU in the presence of a non-nucleophilic base like DIEA.

- Step 2: Fmoc deprotection. Remove the Fmoc group from the GABA linker by treating the conjugate with a solution of 20% piperidine in DMF.[11] This will expose a free amine at the other end of the linker.

2. Coupling to the Second Ligand:

- React the newly exposed amine on the linker with an activated carboxylic acid on the second ligand (either the E3 ligase ligand or the target protein ligand, whichever was not used in the first step). Again, standard peptide coupling conditions can be employed.

3. Purification:

- The final PROTAC molecule is purified using an appropriate chromatographic method, such as flash column chromatography or preparative RP-HPLC, to yield the pure product.

4. Characterization:

- The structure and purity of the synthesized PROTAC are confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry.

Safety Information

This compound is a chemical reagent and should be handled with appropriate safety precautions. It is recommended to use personal protective equipment, including gloves, safety glasses, and a lab coat, when handling the solid compound and its solutions. Work should be conducted in a well-ventilated area or a fume hood, especially when using volatile solvents like DMF and corrosive reagents like TFA. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and indispensable tool for chemists and biologists. Its well-defined structure and predictable reactivity make it an excellent choice for introducing GABA residues into peptides through SPPS, thereby enabling the synthesis of novel peptidomimetics and bioactive peptides. Furthermore, its application as a flexible linker in the design and synthesis of PROTACs highlights its importance in the development of new therapeutic modalities. The detailed protocols and data presented in this guide are intended to facilitate the effective use of this compound in research and development settings.

References

- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chempep.com [chempep.com]

- 3. benchchem.com [benchchem.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | CAS#:116821-47-7 | Chemsrc [chemsrc.com]

- 8. This compound = 97.0 HPLC 116821-47-7 [sigmaaldrich.com]

- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. smolecule.com [smolecule.com]

Applications of Fmoc-GABA-OH in Biochemical Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(9-Fluorenylmethoxycarbonyl)-γ-aminobutyric acid (Fmoc-GABA-OH) is a pivotal building block in modern biochemical research, primarily utilized for the introduction of the flexible, four-carbon gamma-aminobutyric acid (GABA) moiety into peptides and other complex molecules. Its unique properties, conferred by the base-labile Fmoc protecting group, make it an indispensable tool in solid-phase peptide synthesis (SPPS) and a versatile component in the construction of peptidomimetics, molecular linkers for targeted protein degradation, and drug delivery systems. This guide provides a comprehensive overview of the applications of this compound, with a focus on its practical implementation in the laboratory, including detailed experimental protocols and the visualization of key workflows and related biological pathways.

Core Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for its effective application. These properties are summarized in the table below.

| Property | Value | References |

| CAS Number | 116821-47-7 | [1][2][3][4][5][6] |

| Molecular Formula | C₁₉H₁₉NO₄ | [2][3][4][5] |

| Molecular Weight | 325.36 g/mol | [1][2][3][4][5][6] |

| Appearance | Colorless to white powder | [1][2][3][5] |

| Melting Point | 168-174 °C | [1][2][3][5] |

| Purity (HPLC) | ≥97.0% | [1][2][3][5] |

| Solubility | Slightly soluble in water. | [7] |

| Storage Temperature | 2-8°C | [2][3][5] |

Key Applications in Biochemical Research

The primary applications of this compound stem from its utility as a protected amino acid analogue in synthetic chemistry.

Solid-Phase Peptide Synthesis (SPPS)

The most prominent application of this compound is as a standard building block in Fmoc-based solid-phase peptide synthesis (SPPS).[1][6] The incorporation of a GABA residue can introduce flexibility into a peptide backbone, act as a spacer between functional domains, or serve as a mimic of a dipeptide unit. The Fmoc group provides temporary protection of the amino group, which can be selectively removed under mild basic conditions, typically with piperidine, without affecting the acid-labile side-chain protecting groups of other amino acids in the sequence.[8]

This protocol outlines the manual synthesis of a peptide incorporating a GABA residue using this compound on a Rink Amide resin, which will yield a C-terminally amidated peptide.

Materials:

-

Rink Amide resin

-

This compound

-

Other required Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt) or OxymaPure

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dithiothreitol (DTT) (if synthesizing peptides with sensitive residues)

-

Water, deionized

-

Diethyl ether, cold

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling:

-

Place the desired amount of Rink Amide resin in the synthesis vessel.

-

Add DMF to swell the resin for at least 30 minutes.

-

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate for 5-10 minutes.

-

Drain the piperidine solution.

-

Repeat the piperidine treatment for another 10-20 minutes.

-

Wash the resin thoroughly with DMF (5-7 times).

-

-

Amino Acid Coupling (for this compound and other amino acids):

-

In a separate vial, dissolve 3-4 equivalents of this compound and 3-4 equivalents of HOBt or OxymaPure in DMF.

-

Add 3-4 equivalents of DIC to the amino acid solution and pre-activate for 5-10 minutes.

-

Add the activated this compound solution to the deprotected resin.

-

Agitate for 1-2 hours at room temperature.

-

To monitor the completion of the coupling reaction, a small sample of the resin can be taken and subjected to a Kaiser test. A negative test (yellow beads) indicates a complete reaction.

-

If the coupling is incomplete, the step can be repeated.

-

Wash the resin with DMF (3-5 times).

-

-

Chain Elongation:

-

Repeat steps 2 and 3 for each subsequent amino acid in the desired peptide sequence.

-

-

Final Fmoc Deprotection:

-

After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

-

-

Cleavage and Side-Chain Deprotection:

-

Wash the resin with DCM and dry under a stream of nitrogen.

-

Prepare a cleavage cocktail, typically TFA/TIS/Water (95:2.5:2.5 v/v/v). For peptides containing sensitive residues like Cys, Trp, or Met, scavengers such as DTT or ethanedithiol (EDT) should be added.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the peptide from the cleavage solution by adding cold diethyl ether.

-

Centrifuge to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold diethyl ether.

-

Dry the crude peptide under vacuum.

-

The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Workflow for Fmoc-SPPS Cycle

Caption: A diagram illustrating the cyclical workflow of Fmoc solid-phase peptide synthesis.

Linker in Proteolysis Targeting Chimeras (PROTACs)

This compound can serve as a fundamental building block for the synthesis of linkers used in Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[9][10] The linker plays a critical role in the efficacy of a PROTAC by dictating the distance and relative orientation of the target protein and the E3 ligase.[10][11] The flexible alkyl chain of GABA makes it a suitable component for constructing these linkers. This compound can be coupled to other linker components or directly to a warhead or E3 ligase ligand on a solid support, with the Fmoc group allowing for further extension of the linker or the addition of other functionalities.

Caption: The mechanism of action of a PROTAC molecule, highlighting the formation of a ternary complex.

Synthesis of Peptidomimetics

This compound is also employed in the synthesis of peptidomimetics, which are molecules that mimic the structure and/or function of natural peptides but with improved properties such as enhanced stability against proteolytic degradation and better bioavailability.[12][13] The incorporation of GABA into a peptide sequence disrupts the regular peptide backbone, making it less susceptible to enzymatic cleavage.[12] this compound can be used in SPPS to create these modified peptides, often referred to as pseudopeptides.[12]

Drug Delivery and Biomaterial Surface Modification

The application of this compound extends to the field of drug delivery and biomaterial science. While less common than its use in peptide synthesis, the carboxyl and protected amine functionalities of this compound allow for its conjugation to drugs, imaging agents, or surfaces. For instance, it can be used as a linker to attach therapeutic agents to targeting moieties. In the context of biomaterials, the functional groups of GABA, once deprotected, can be used to covalently attach the molecule to a surface, thereby modifying its properties to improve biocompatibility or to provide sites for the subsequent immobilization of other bioactive molecules.[14][15][16]

GABA Signaling Pathways

The incorporation of GABA into peptides is often aimed at modulating biological systems where GABA itself plays a key role. GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system.[4] Peptides containing GABA can be designed to interact with GABA receptors or other components of the GABAergic signaling pathway. Understanding this pathway is crucial for the rational design of such bioactive peptides.

Simplified GABAergic Signaling Pathway

Caption: A simplified representation of the GABAergic signaling pathway at a synapse.

Quantitative Data

In the context of PROTACs, the length of the linker is a critical parameter for optimal degradation of the target protein. While a systematic study quantifying the effect of varying the length of a linker composed solely of GABA units is not widely published, the general principle is that an optimal linker length exists for each target-E3 ligase pair. This optimal length is typically determined empirically by synthesizing a series of PROTACs with different linker lengths and evaluating their degradation efficacy.

Conclusion

This compound is a versatile and valuable reagent in biochemical research and drug discovery. Its primary role in SPPS enables the straightforward incorporation of GABA into peptides, providing a means to modulate their structure and function. Furthermore, its utility as a component in the construction of linkers for PROTACs and in the synthesis of peptidomimetics highlights its broader significance. The detailed protocols and conceptual diagrams provided in this guide are intended to facilitate the effective use of this compound by researchers at the bench, ultimately contributing to advancements in peptide chemistry, chemical biology, and therapeutic development.

References

- 1. Relationship between the GABA Pathway and Signaling of Other Regulatory Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. sciencedaily.com [sciencedaily.com]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | Targeting GABAAR-Associated Proteins: New Modulators, Labels and Concepts [frontiersin.org]

- 7. This compound = 97.0 HPLC 116821-47-7 [sigmaaldrich.com]

- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 9. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. explorationpub.com [explorationpub.com]

- 11. chempep.com [chempep.com]

- 12. chem.uci.edu [chem.uci.edu]

- 13. Peptidomimetics: Fmoc solid-phase pseudopeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Engineering and functionalization of biomaterials via surface modification - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. Surface modifications of biomaterials in different applied fields - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. rsc.org [rsc.org]

- 19. Recent advances in high-throughput quantitative bioanalysis by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. [Determination of γ-aminobutyric acid in human plasma by LC-MS/MS and its preliminary application to a human pharmacokinetic study] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to the Role of the Fmoc Protecting Group

For Researchers, Scientists, and Drug Development Professionals

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), a technique that has revolutionized the creation of synthetic peptides for research, diagnostics, and therapeutics.[1][][3][4] Its widespread adoption is attributed to its unique base-lability, which enables an orthogonal protection strategy with acid-labile side-chain protecting groups.[1][4][5] This approach, known as Fmoc/tBu chemistry, utilizes milder reaction conditions compared to the older Boc/Bzl strategy, thereby enhancing the stability of sensitive peptide sequences and simplifying the overall synthesis process.[1][4][][7][8]

This technical guide provides a comprehensive overview of the core principles of Fmoc chemistry, detailed experimental protocols for its application in SPPS, and a summary of relevant quantitative data to aid researchers in optimizing their peptide synthesis endeavors.

Core Principles of Fmoc-Based Solid-Phase Peptide Synthesis

Fmoc-SPPS is a cyclical process involving the sequential addition of amino acids to a growing peptide chain that is covalently anchored to an insoluble solid support, typically a resin.[3][8][9] The fundamental principle of this methodology lies in the strategic use of temporary and permanent protecting groups to ensure the selective formation of the desired peptide sequence.

Key Components and Concepts:

-

Nα-Fmoc Protection: The α-amino group of each incoming amino acid is temporarily protected by the Fmoc group.[1][3] This prevents self-polymerization and ensures that the peptide chain is elongated in a controlled, stepwise manner.[7][10]

-

Orthogonal Side-Chain Protection: The reactive side chains of certain amino acids are protected by groups that are stable to the conditions used for Fmoc removal but can be cleaved under different, typically acidic, conditions at the end of the synthesis.[1] Common acid-labile side-chain protecting groups include tert-butyl (tBu), tert-butyloxycarbonyl (Boc), and trityl (Trt).[1][]

-

Base-Lability of the Fmoc Group: The defining characteristic of the Fmoc group is its susceptibility to cleavage by mild bases, most commonly a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[4][11][12] This deprotection step is rapid and occurs under conditions that do not affect the acid-labile side-chain protecting groups or the linkage of the peptide to the resin.[11]

-

Solid Support (Resin): The synthesis is performed on an insoluble polymer support, which facilitates the purification process by allowing for the removal of excess reagents and by-products through simple filtration and washing steps.[8][9] The choice of resin dictates the C-terminal functionality of the final peptide (e.g., acid or amide).[9][13]

The cyclical nature of Fmoc-SPPS, involving repetitive steps of deprotection, washing, coupling, and washing, is highly amenable to automation, which has significantly contributed to its popularity in both academic and industrial settings.[7][14]

The Fmoc-SPPS Workflow

The synthesis of a peptide using the Fmoc strategy follows a well-defined cycle of reactions. The general workflow is depicted below:

Chemical Mechanisms

Fmoc Group Protection of an Amino Acid

The Fmoc group is typically introduced onto the α-amino group of an amino acid by reacting the amino acid with Fmoc-chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[1][11]

Fmoc Group Deprotection

The removal of the Fmoc group is a critical step in the SPPS cycle and proceeds via a β-elimination mechanism initiated by a base, typically a secondary amine like piperidine.[1][15][16] The base abstracts the acidic proton on the fluorene ring, leading to the elimination of the Fmoc group as dibenzofulvene (DBF) and carbon dioxide.[15] The piperidine then acts as a scavenger, reacting with the electrophilic DBF to form a stable adduct, which prevents DBF from undergoing side reactions with the newly liberated N-terminal amine of the peptide.[15]

Quantitative Data in Fmoc-SPPS

The efficiency of each step in the SPPS cycle is crucial for the successful synthesis of the target peptide, especially for long sequences.[]

| Parameter | Typical Value/Condition | Notes |

| Resin Loading Capacity | 0.3 - 0.4 mmol/g | The amount of the first amino acid attached to the resin.[18] |

| Fmoc Deprotection Reagent | 20% - 50% Piperidine in DMF | A 20% solution is most common.[8][11][12][] |

| Fmoc Deprotection Time | 2 x (3-15 minutes) | A two-step deprotection is often performed.[4][18] |

| Coupling Reagents | TBTU, HATU, HCTU, PyBOP, DIC/HOBt | Choice depends on the difficulty of the coupling.[18][19] |

| Coupling Time | 40 minutes - 4 hours | Can be longer for sterically hindered amino acids.[13][18] |

| Coupling Efficiency | > 99% | High efficiency is critical to minimize deletion sequences.[] |

| Final Cleavage Reagent | Trifluoroacetic acid (TFA) cocktail | Typically TFA with scavengers like water and TIS.[9] |

Experimental Protocols

Protocol 1: Loading the First Fmoc-Amino Acid onto Wang Resin

This protocol describes the esterification of the first Fmoc-protected amino acid to a hydroxymethyl-functionalized resin (Wang resin), which will result in a peptide with a C-terminal carboxylic acid.

Materials:

-

Wang resin

-

Fmoc-amino acid (10 equivalents relative to resin substitution)

-

N,N'-Diisopropylcarbodiimide (DIC) (5 equivalents)

-

Dry Dichloromethane (DCM)

-

Dry N,N-Dimethylformamide (DMF)

Methodology:

-

Swell the Wang resin in DMF in a reaction vessel.

-

In a separate flask, dissolve the Fmoc-amino acid in dry DCM at 0°C. Add a few drops of dry DMF if necessary to achieve complete dissolution.

-

Add DIC to the amino acid solution and stir the mixture for 10 minutes at 0°C.

-

Add the activated amino acid solution to the swelled resin.

-

Allow the reaction to proceed with stirring for 1-2 hours to ensure complete coupling.[9]

-

Wash the resin thoroughly with DMF and DCM.

-

Cap any unreacted hydroxyl groups on the resin using an acetylating agent (e.g., acetic anhydride and pyridine in DMF) to prevent the formation of deletion peptides in subsequent steps.

-

Wash the resin again with DMF and DCM and dry under vacuum.

Protocol 2: Standard SPPS Cycle (Deprotection and Coupling)

This protocol outlines the steps for a single cycle of amino acid addition.

Materials:

-

Fmoc-protected peptide-resin

-

20% piperidine in DMF (v/v)

-

Fmoc-amino acid (3 equivalents)

-

Coupling reagent (e.g., HATU, 3 equivalents)

-

Base (e.g., DIPEA, 6 equivalents)

-

DMF

Methodology:

-

Fmoc Deprotection: a. Add the 20% piperidine in DMF solution to the peptide-resin. b. Mix for 3 minutes, then drain the solution.[4] c. Add a fresh portion of 20% piperidine in DMF and mix for 10-15 minutes to ensure complete deprotection.[4] d. Drain the solution.

-

Washing: a. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[4]

-

Amino Acid Coupling: a. In a separate vessel, pre-activate the next Fmoc-amino acid by dissolving it with the coupling reagent and base in DMF. b. Add the activated amino acid solution to the resin. c. Allow the coupling reaction to proceed for at least 4 hours at room temperature.[13]

-

Washing: a. Drain the coupling solution. b. Wash the resin with DMF (3-5 times), followed by DCM (3 times), and Methanol (3 times).[4] The resin is now ready for the next cycle.

Protocol 3: Cleavage and Final Deprotection

This protocol describes the final step of releasing the synthesized peptide from the resin and removing the side-chain protecting groups.

Materials:

-

Dried peptide-resin

-

Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% Triisopropylsilane (TIS))

Methodology:

-

Ensure the N-terminal Fmoc group has been removed from the peptide-resin.

-

Wash the peptide-resin thoroughly with DCM and dry it under vacuum.

-

Add the cleavage cocktail to the dried peptide-resin in a reaction vessel (approximately 10 mL per gram of resin).[4]

-

Stir the mixture at room temperature for 2-3 hours.[9] TFA will cleave the bond between the peptide and the resin and also remove the acid-labile side-chain protecting groups.[9]

-

Filter the resin and collect the filtrate containing the cleaved peptide.[4]

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.[4]

-

Precipitate the crude peptide from the TFA solution by adding it to cold diethyl ether.

-

Collect the precipitated peptide by centrifugation and wash it several times with cold diethyl ether to remove scavengers and cleaved protecting groups.

-

Dry the crude peptide under vacuum. The peptide is now ready for purification, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Advantages and Disadvantages of the Fmoc Strategy

Advantages:

-

Mild Deprotection Conditions: The use of a mild base for Fmoc removal avoids the repeated use of strong acid, which can degrade sensitive peptide sequences.[1][7] This is a significant advantage over the Boc strategy, which requires harsh TFA for deprotection in every cycle.[]

-

Orthogonality: The base-lability of the Fmoc group and the acid-lability of the side-chain protecting groups provide a truly orthogonal protection scheme, allowing for selective deprotection at each stage of the synthesis.[1]

-

Compatibility: The milder conditions of Fmoc chemistry are compatible with a wider range of sensitive and modified amino acids, such as phosphorylated and glycosylated residues.[7][14]

-

Automation and Monitoring: The deprotection of the Fmoc group releases a chromophore (dibenzofulvene) that can be monitored by UV spectroscopy, allowing for real-time tracking of the reaction progress.[10][11][14]

Disadvantages:

-

Cost: Fmoc-protected amino acids are generally more expensive than their Boc-protected counterparts.[]

-

Aggregation: Peptide chain aggregation can be more problematic in Fmoc-SPPS, particularly for hydrophobic sequences, as DMF is a poorer solvent for disrupting interchain hydrogen bonding compared to TFA.[16][20]

-

Side Reactions: Certain side reactions, such as diketopiperazine formation at the dipeptide stage and aspartimide formation, can be more prevalent under the basic conditions of Fmoc deprotection.[14][20][21]

Conclusion

The Fmoc protecting group has fundamentally transformed the field of peptide synthesis, enabling the routine and automated production of complex peptides with high purity. Its unique chemical properties, particularly its base-lability, form the basis of a robust and versatile orthogonal synthesis strategy. While challenges such as aggregation and specific side reactions exist, a thorough understanding of the underlying chemical principles and the application of optimized protocols, as outlined in this guide, allow researchers, scientists, and drug development professionals to effectively harness the power of Fmoc chemistry for their synthetic peptide needs.

References

- 1. chempep.com [chempep.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. chemistry.du.ac.in [chemistry.du.ac.in]

- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 8. lifetein.com [lifetein.com]

- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 12. genscript.com [genscript.com]

- 13. chem.uci.edu [chem.uci.edu]

- 14. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. peptide.com [peptide.com]

- 16. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. [PDF] Fast conventional Fmoc solid‐phase peptide synthesis: a comparative study of different activators | Semantic Scholar [semanticscholar.org]

- 20. peptide.com [peptide.com]

- 21. researchgate.net [researchgate.net]

Fmoc-GABA-OH: A Comprehensive Technical Guide to Safe Handling and Application

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Fmoc-GABA-OH (4-(Fmoc-amino)butyric acid), a key reagent in peptide synthesis and proteomics research. It covers essential safety data, handling protocols, and its primary applications, with a focus on ensuring laboratory safety and experimental integrity.

Chemical and Physical Properties

This compound is a white to off-white powder.[1] It is a derivative of gamma-aminobutyric acid (GABA) with a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine. This protecting group is crucial for its application in Fmoc solid-phase peptide synthesis.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| CAS Number | 116821-47-7 | [2][3][4][5][6] |

| Molecular Formula | C₁₉H₁₉NO₄ | [2][3][4][5] |

| Molecular Weight | 325.36 g/mol | [2][3][4][5] |

| Melting Point | 168-174 °C | [2] |

| Boiling Point | 571.9 °C at 760 mmHg (Predicted) | [3][7] |

| Density | 1.256 g/cm³ (Predicted) | [3][7] |

| Solubility | Slightly soluble in water. Soluble in organic solvents like DMSO and EtOH (with sonication). | [7][8] |

| Appearance | Colorless to white powder | [2] |

Safety and Hazard Information

While not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard for a similar compound, standard laboratory precautions are essential.[1] The primary hazards are related to irritation upon contact or inhalation.

Table 2: Hazard Identification and Safety Precautions

| Hazard Statement | Precautionary Statement | Pictogram | References |

| H315: Causes skin irritation | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362: Take off contaminated clothing and wash it before reuse. | GHS07 | [6][7] |

| H319: Causes serious eye irritation | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. | GHS07 | [6][7] |

| H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER/doctor if you feel unwell. | GHS07 | [6][7] |

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses with side-shields or goggles are mandatory.[1][3][6]

-

Hand Protection: Wear appropriate chemical-resistant gloves.[3][6][9]

-

Respiratory Protection: A dust mask (e.g., type N95 (US) or type P1 (EN143)) should be used, especially when handling the powder and weighing it out.[1][3][6][9]

-

Skin and Body Protection: A laboratory coat should be worn to prevent skin contact.[1][9]

Handling and Storage

Proper handling and storage are crucial to maintain the quality and stability of this compound.

-

Storage: Store in a tightly closed container in a refrigerator at 2-8°C.[2][3][6][7] For long-term storage of stock solutions, -20°C for up to one year or -80°C for up to two years is recommended.[10]

-

Handling: Avoid contact with skin, eyes, and clothing.[1][11] Do not breathe dust.[9] Use non-sparking tools and handle in a well-ventilated area.[1][11]

-

Stability: The compound is sensitive to heat and moisture.[6]

Experimental Protocols and Applications

This compound is primarily used as a linker in solid-phase peptide synthesis, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other chemical biology tools.[3][7][10] The Fmoc group serves as a temporary protecting group for the amine, which can be removed under basic conditions to allow for further conjugation.[3][7][10] The carboxylic acid end can be activated to react with primary amines to form a stable amide bond.[3][7][10]

General Workflow for this compound in Peptide Synthesis

The following diagram illustrates a generalized workflow for the use of this compound in solid-phase peptide synthesis.

Caption: Generalized workflow for the incorporation of this compound in solid-phase peptide synthesis.

First Aid Measures

In case of accidental exposure, follow these first-aid measures:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[9]

-

Skin Contact: Wash off with soap and plenty of water. Consult a physician.[9]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[9]

-

Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[9]

Disposal Considerations

Dispose of waste material in accordance with federal, state, and local environmental control regulations.[1] Contaminated packaging should be disposed of as unused product.

Safe Handling and Disposal Logic

The following diagram outlines the logical flow for the safe handling and disposal of this compound.

Caption: Logical flow for the safe handling and disposal of this compound in a laboratory setting.

References

- 1. benchchem.com [benchchem.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. This compound | CAS#:116821-47-7 | Chemsrc [chemsrc.com]

- 4. 4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)butanoic acid | C19H19NO4 | CID 2756086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. labsolu.ca [labsolu.ca]

- 7. FMOC-GAMMA-ABU-OH | 116821-47-7 [chemicalbook.com]

- 8. apexbt.com [apexbt.com]

- 9. peptide.com [peptide.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. 116821-47-7 | this compound | N-protective Amino Acid | Ambeed.com [ambeed.com]

Storage and stability of Fmoc-GABA-OH powder

An In-Depth Technical Guide to the Storage and Stability of Fmoc-GABA-OH Powder

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical aspects concerning the storage and stability of N-(9-Fluorenylmethoxycarbonyl)-γ-aminobutyric acid (this compound) powder. Understanding these factors is paramount for ensuring the integrity, purity, and performance of this reagent in research and development applications, particularly in peptide synthesis and as a linker in drug conjugates.

Introduction to this compound

This compound is a derivative of the neurotransmitter gamma-aminobutyric acid (GABA), where the amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group. This protection strategy allows for its use as a building block in solid-phase peptide synthesis (SPPS) and other chemical conjugations. The stability of the this compound powder is crucial, as degradation can lead to impurities that may compromise the synthesis of the desired final product.

Recommended Storage and Handling

Proper storage and handling are essential to maintain the quality of this compound powder. The primary environmental factors to control are temperature, moisture, and light.

Storage Conditions

The recommended storage temperature for this compound is between 2°C and 8°C for long-term preservation.[1] For extended periods, storage at -20°C is also a viable option and may prolong the shelf life.[2] Some suppliers indicate a broader storage range of 2-30°C, suggesting some tolerance for short-term deviations from refrigerated conditions.

Key Handling Procedures:

-

Preventing Moisture Condensation: When removing a container of this compound from refrigeration, it is crucial to allow it to equilibrate to room temperature before opening. This practice prevents the condensation of atmospheric moisture onto the cold powder, which could initiate hydrolytic degradation.

-

Inert Atmosphere: After dispensing the powder, it is good practice to purge the container with an inert gas like argon or nitrogen before resealing. This helps to displace moist air and oxygen, further preserving the compound's integrity.

Summary of Storage Recommendations

| Parameter | Recommendation | Rationale |

| Temperature | 2°C to 8°C (long-term) | Minimizes thermal degradation and slows down potential side reactions. |

| -20°C (extended storage) | Further enhances long-term stability. | |

| Humidity | Store in a tightly sealed container in a dry environment. | The compound is moisture-sensitive, and exposure to water can lead to hydrolysis. |

| Light | Store in an opaque or amber container. | The aromatic Fmoc group may be susceptible to photodegradation. |

| Atmosphere | Purge with inert gas (e.g., argon, nitrogen) after use. | Displaces moisture and oxygen, preventing hydrolysis and oxidation. |

Stability Profile and Degradation Pathways

The stability of this compound is influenced by its susceptibility to thermal, hydrolytic, and potentially photolytic degradation. The presence of certain impurities can also impact its long-term stability.

Thermal Degradation

The Fmoc protecting group is known to be thermally labile. At elevated temperatures, such as 120°C, the Fmoc group can be cleaved without the need for a basic reagent.[3] This degradation proceeds via a β-elimination mechanism, resulting in the formation of dibenzofulvene, carbon dioxide, and the free amino group of GABA.

Caption: Thermal Degradation Pathway of this compound.

Hydrolytic Degradation

This compound is sensitive to moisture. The carbamate linkage in the Fmoc group can be susceptible to hydrolysis, particularly in the presence of acidic or basic conditions, although this is more pronounced in solution. For the solid powder, exposure to atmospheric moisture can lead to a slow hydrolytic degradation over time, resulting in the formation of GABA, 9-fluorenemethanol, and carbon dioxide.

Impact of Impurities on Stability

The presence of certain impurities can compromise the long-term stability of this compound powder.

-

Free Amino Acids: Traces of free GABA can promote the autocatalytic cleavage of the Fmoc group during storage.[4]

-

Residual Solvents and Acetic Acid: The use of solvents like ethyl acetate in the manufacturing process can lead to the formation of acetic acid through hydrolysis or transesterification during storage.[5] Acetic acid is a highly reactive impurity that can cause chain termination in subsequent peptide synthesis steps.

Experimental Protocols for Stability Assessment

A stability-indicating analytical method is crucial for monitoring the purity of this compound and detecting any degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Workflow for Stability Assessment

Caption: Workflow for Assessing the Stability of this compound.

Protocol for a Stability-Indicating HPLC Method

This protocol outlines the general steps for developing and performing a stability-indicating HPLC analysis of this compound.

1. Objective: To develop an HPLC method capable of separating this compound from its potential degradation products generated under forced degradation conditions.

2. Materials and Reagents:

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA) or Formic acid (for mobile phase modification)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

3. Instrumentation:

-

HPLC system with a UV detector (e.g., photodiode array detector)

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

4. Forced Degradation Studies:

-

Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and heat at 60°C for a specified time.

-

Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH at room temperature for a specified time.

-

Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose the solid powder to elevated temperatures (e.g., 80°C) for an extended period.

-

Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) or a combination of UV and visible light.

5. Chromatographic Conditions (Example):

-

Mobile Phase A: 0.1% TFA in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Gradient: A time-programmed gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B to ensure the elution of both polar and non-polar compounds.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: Monitor at multiple wavelengths, including the absorbance maxima of the Fmoc group (around 265 nm and 301 nm).

6. Method Validation:

-

Specificity: Demonstrate that the method can resolve the main peak of this compound from all degradation product peaks. Peak purity analysis using a PDA detector is recommended.

-

Linearity, Accuracy, and Precision: Validate these parameters according to ICH guidelines to ensure the method is reliable for quantitative analysis.

Conclusion

The stability of this compound powder is critical for its successful application in research and development. By adhering to the recommended storage conditions of 2-8°C, protecting the material from moisture and light, and being mindful of potential impurities, researchers can ensure the high quality and reliability of this important chemical reagent. The implementation of a validated stability-indicating HPLC method is essential for monitoring the purity of this compound over time and guaranteeing the integrity of experimental outcomes.

References

An In-depth Technical Guide to Solid-Phase Peptide Synthesis Using Fmoc Chemistry

For Researchers, Scientists, and Drug Development Professionals

Solid-phase peptide synthesis (SPPS) employing the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group strategy has become the cornerstone of modern peptide synthesis. Its prevalence is due to the mild reaction conditions, high efficiency, and suitability for automation, making it an indispensable tool in academic research and the pharmaceutical industry for the development of peptide-based therapeutics, diagnostics, and research reagents. This in-depth technical guide provides a comprehensive overview of the core principles of Fmoc-SPPS, detailed experimental protocols, and a summary of critical quantitative data to empower researchers in this field.

Core Principles of Fmoc Solid-Phase Peptide Synthesis

Fmoc-SPPS is a cyclical process where a peptide chain is assembled stepwise while anchored to an insoluble solid support, typically a resin. This solid-phase approach simplifies the purification process at each step, as excess reagents and byproducts are removed by simple filtration and washing. The synthesis cycle consists of three primary stages: Nα-Fmoc deprotection, amino acid coupling, and washing.

The selection of the solid support is critical and depends on the desired C-terminal functionality of the final peptide. For a C-terminal carboxylic acid, Wang or 2-chlorotrityl chloride resins are commonly used, while Rink amide resin is the standard choice for producing a C-terminal amide.[1][2]

The α-amino group of each incoming amino acid is protected by the base-labile Fmoc group, which is stable to the acidic conditions used for final cleavage and side-chain deprotection.[3][4] The reactive side chains of amino acids are protected by acid-labile groups, such as tert-butyl (tBu), trityl (Trt), and tert-butyloxycarbonyl (Boc), ensuring an orthogonal protection scheme.[5] This orthogonality is a key advantage of Fmoc chemistry, as it allows for the selective removal of the Nα-protecting group without affecting the side-chain protecting groups or the linkage to the resin.[4][5]

The Fmoc-SPPS Cycle: A Step-by-Step Workflow

The synthesis of a peptide using Fmoc chemistry follows a repetitive cycle of deprotection, coupling, and washing for each amino acid to be incorporated into the sequence.

Quantitative Data in Fmoc-SPPS

The efficiency and success of peptide synthesis are highly dependent on optimized reaction conditions. The following tables provide a summary of key quantitative data for various stages of the Fmoc-SPPS process.

Table 1: Common Resins for Fmoc-SPPS

| Resin Type | C-Terminal Functionality | Cleavage Condition | Typical Loading Capacity (mmol/g) |

| Wang Resin | Carboxylic Acid | 95% TFA | 0.3 - 0.8 |

| 2-Chlorotrityl Chloride Resin | Carboxylic Acid | 1% TFA in DCM (for protected fragments) or 95% TFA | 1.0 - 2.0 |

| Rink Amide Resin | Amide | 95% TFA | 0.3 - 0.8 |

Table 2: Reagents and Conditions for Key SPPS Steps

| Step | Reagent(s) | Concentration | Typical Duration |

| Resin Swelling | DMF or DCM | - | 30 - 60 minutes |

| Nα-Fmoc Deprotection | Piperidine in DMF | 20% (v/v) | 2 x 7 minutes |

| Amino Acid Coupling | Fmoc-Amino Acid, Coupling Reagent (e.g., HBTU, HATU), Base (e.g., DIPEA) | 3-5 equivalents of amino acid and coupling reagent | 30 - 60 minutes |

| Final Cleavage & Deprotection | TFA-based cleavage cocktail | 90-95% TFA with scavengers | 1 - 4 hours |

Table 3: Common Coupling Reagents in Fmoc-SPPS

| Coupling Reagent | Full Name | Activator Type | Notes |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Aminium/Uronium Salt | Widely used, efficient, and cost-effective. |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Aminium/Uronium Salt | Highly reactive, suitable for difficult couplings. |

| DIC/HOBt | N,N'-Diisopropylcarbodiimide / Hydroxybenzotriazole | Carbodiimide / Additive | Cost-effective, but can lead to byproduct formation. |

| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Aminium/Uronium Salt | High coupling efficiency with reduced risk of racemization. |

Table 4: Common Cleavage Cocktails for Fmoc-SPPS

| Reagent Cocktail | Composition | Use Case |

| Reagent K | TFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:5:2.5) | General purpose, for peptides with Trp, Met, Cys, Tyr. |

| Reagent R | TFA / Thioanisole / EDT / Anisole (90:5:3:2) | For peptides containing Arg(Pmc/Pbf).[6] |

| TFA/TIS/Water | TFA / Triisopropylsilane / Water (95:2.5:2.5) | For peptides without sensitive residues like Cys, Met, or Trp. |

Detailed Experimental Protocols

The following protocols provide a detailed methodology for the key experiments in Fmoc-SPPS.

Protocol 1: Resin Preparation and Swelling

-

Weighing the Resin: Accurately weigh the desired amount of resin (e.g., for a 0.1 mmol synthesis scale with a resin loading of 0.5 mmol/g, use 200 mg of resin) into a reaction vessel.

-

Solvent Addition: Add a suitable solvent to the resin. For polystyrene-based resins, dichloromethane (DCM) is often used, while dimethylformamide (DMF) is common for most resins in the context of Fmoc chemistry. Use approximately 10 mL of solvent per gram of resin.[7]

-

Swelling: Gently agitate the resin in the solvent for 30-60 minutes at room temperature to allow for proper swelling of the resin beads.[2][8] This is crucial for ensuring reagent accessibility to the reactive sites within the resin.

-

Solvent Removal: Drain the solvent by filtration.

Protocol 2: Nα-Fmoc Deprotection

-

Initial Wash: Wash the resin with DMF (3 x 10 mL/g of resin).

-

Deprotection: Add a 20% (v/v) solution of piperidine in DMF to the resin. Agitate for 7 minutes.[8]

-

Second Deprotection: Drain the piperidine solution and add a fresh portion of 20% piperidine in DMF. Agitate for another 7 minutes to ensure complete removal of the Fmoc group.[8]

-

Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[3]

Protocol 3: Amino Acid Coupling

-

Amino Acid Activation: In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and a coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF. Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the solution to facilitate the activation.

-

Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 30-60 minutes at room temperature. For sterically hindered amino acids or difficult sequences, the coupling time may be extended.

-

Washing: After the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

-

Monitoring (Optional): The completion of the coupling reaction can be monitored using a qualitative colorimetric test, such as the Kaiser test, which detects the presence of free primary amines.[1] A negative Kaiser test (the beads remain colorless or yellowish) indicates a complete coupling reaction.

Protocol 4: Cleavage from Resin and Side-Chain Deprotection

Caution: This procedure involves the use of strong acids and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Final Fmoc Deprotection: Perform a final Nα-Fmoc deprotection as described in Protocol 2.

-

Resin Washing and Drying: Wash the peptide-resin with DMF, followed by DCM, and then dry the resin thoroughly under vacuum.

-

Cleavage Cocktail Preparation: Prepare the appropriate cleavage cocktail fresh before use. The choice of cocktail depends on the amino acid composition of the peptide (see Table 4). For a standard peptide, a mixture of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) is commonly used.[9]

-

Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin). Allow the reaction to proceed for 1-4 hours at room temperature with occasional agitation.[6]

-

Peptide Precipitation: Filter the cleavage mixture to separate the resin. Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether. A white precipitate of the crude peptide should form.[9]

-

Isolation and Washing: Pellet the peptide by centrifugation and decant the ether. Wash the peptide pellet with cold diethyl ether (2-3 times) to remove scavengers and residual organic impurities.

-

Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Troubleshooting Common Issues in Fmoc-SPPS

Low Yield:

-

Incomplete Deprotection: Ensure fresh piperidine solution is used and extend deprotection times if necessary.

-

Poor Coupling Efficiency: Use a more powerful coupling reagent (e.g., HATU), increase the equivalents of amino acid and coupling reagents, or perform a double coupling. For "difficult sequences" prone to aggregation, consider using structure-breaking elements or performing the synthesis at an elevated temperature.[1]

-

Resin Cleavage: Incomplete cleavage can result in low yield. Ensure the appropriate cleavage cocktail and reaction time are used for the specific resin and peptide sequence.

Peptide Purity Issues:

-

Deletion Sequences: Result from incomplete coupling. Optimize coupling conditions as described above.

-

Truncated Sequences: Can occur if unreacted amino groups are not capped and are blocked in subsequent steps. Capping with acetic anhydride after the coupling step can mitigate this.

-

Side Reactions: The choice of scavengers in the cleavage cocktail is crucial to prevent side reactions with sensitive amino acid residues. For example, TIS is used to scavenge carbocations that can modify tryptophan and tyrosine residues.[9]

Conclusion

Fmoc solid-phase peptide synthesis is a powerful and versatile technique that has revolutionized the field of peptide science. A thorough understanding of the underlying chemical principles, careful selection of reagents and resins, and adherence to optimized experimental protocols are paramount for the successful synthesis of high-quality peptides. This guide provides a solid foundation for researchers, scientists, and drug development professionals to effectively utilize Fmoc-SPPS in their endeavors, from basic research to the development of novel peptide-based therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. chemistry.du.ac.in [chemistry.du.ac.in]

- 3. benchchem.com [benchchem.com]

- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 5. peptide.com [peptide.com]

- 6. tools.thermofisher.com [tools.thermofisher.com]

- 7. peptide.com [peptide.com]

- 8. chem.uci.edu [chem.uci.edu]

- 9. benchchem.com [benchchem.com]

A Technical Guide to the Incorporation of Non-Natural Amino Acids

Aimed at researchers, scientists, and drug development professionals, this guide provides an in-depth overview of the core principles and methodologies for incorporating non-natural amino acids (ncAAs) into proteins. This powerful technique opens up new avenues for protein engineering, drug discovery, and fundamental biological studies by enabling the introduction of novel chemical functionalities into proteins.

Introduction to Genetic Code Expansion

The central dogma of molecular biology dictates that the genetic code, comprised of 64 triplet codons, directs the synthesis of proteins from a canonical set of 20 amino acids. However, the degeneracy of the genetic code, where multiple codons specify the same amino acid, and the existence of stop codons that terminate translation, provide opportunities to expand this repertoire. By repurposing specific codons, scientists can introduce non-natural amino acids with unique chemical properties, such as fluorescent probes, photocrosslinkers, and post-translational modifications, into proteins at specific sites.[1][2][3] This process, known as genetic code expansion, relies on the development of orthogonal translation systems (OTSs) that function independently of the host cell's native translational machinery.[4] An OTS typically consists of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA), which recognizes a repurposed codon.[4]

Core Methodologies for ncAA Incorporation

Three primary strategies have been developed for the site-specific incorporation of ncAAs into proteins: amber suppression, sense codon reassignment, and frameshift suppression. Each method has its advantages and is suited for different applications.

Amber Suppression

Amber suppression is the most widely used method for incorporating ncAAs.[1][5][6] It involves the repurposing of the amber stop codon (UAG), which is the least frequently used stop codon in many organisms.[4][6] An orthogonal aaRS is engineered to specifically recognize and charge a suppressor tRNA (tRNACUA) with the desired ncAA. This ncAA-charged tRNA then recognizes the UAG codon in the mRNA and inserts the ncAA into the growing polypeptide chain, overriding the termination signal.[4]

Sense Codon Reassignment

Sense codon reassignment offers an alternative to stop codon suppression by repurposing a redundant sense codon to encode an ncAA.[1][7] This method is particularly useful when multiple ncAAs need to be incorporated into the same protein. The strategy involves creating an orthogonal aaRS-tRNA pair that recognizes a specific sense codon, while the host's native translational machinery continues to use the other synonymous codons for the canonical amino acid. A key challenge is the competition between the orthogonal tRNA and the endogenous tRNA for the same codon.[1]

Frameshift Suppression

Frameshift suppression expands the genetic code by utilizing quadruplet codons instead of triplets.[1][8] This method involves an engineered tRNA with a four-base anticodon that can read a four-base codon on the mRNA, leading to a +1 frameshift in translation. This approach theoretically offers a large number of unused codons, allowing for the simultaneous incorporation of multiple different ncAAs.[9] However, the efficiency of frameshift suppression is often lower than that of amber suppression due to competition with the natural triplet reading frame.[8][10]

Quantitative Data on Incorporation Efficiency

The efficiency of ncAA incorporation is a critical parameter and can be influenced by several factors, including the choice of incorporation method, the specific ncAA, the orthogonal translation system, and the host organism. The following tables summarize representative quantitative data for each of the major incorporation methods.

Table 1: Amber Suppression Efficiency

| Organism/System | ncAA | Reporter Protein | Efficiency (%) | Reference |

| E. coli | p-Azido-L-phenylalanine | sfGFP | 51-117 | [11] |

| Mammalian Cells | 3-iodo-L-tyrosine | N/A | >95 | [12] |

| Cell-free | BODIPY-FL-aminophenylalanine | DHFR | High | [13] |

| Yeast | O-methyl-L-tyrosine | scFv | Variable | [14] |

Table 2: Sense Codon Reassignment Efficiency

| Organism | Reassigned Codon | ncAA | Efficiency (%) | Reference |

| E. coli | AGG (Arg) | 3-Iodo-L-phenylalanine | 65 | [15] |

| E. coli | AAG (Lys) | Tyrosine | ~6 | [16] |

| E. coli | UUU (Phe) | Tyrosine | ~1 | [16] |

Table 3: Frameshift Suppression Efficiency

| System | Quadruplet Codon | ncAA | Efficiency (%) | Reference |

| E. coli in vitro | GGGU | Nitrophenylalanine | 86 | [17] |

| Xenopus oocytes | CGGG | Serine analog | Lower than amber | [8] |

| Xenopus oocytes | GGGU | Serine analog | Lower than amber | [8] |

| E. coli | Various | N/A | ~1 | [10] |

Experimental Protocols

This section provides an overview of the key steps involved in the experimental workflow for incorporating ncAAs. Detailed, step-by-step protocols can be found in the cited literature.

General Experimental Workflow

Key Experimental Steps:

-

Site-Directed Mutagenesis: The first step is to introduce the desired codon (e.g., UAG for amber suppression) at the target site within the gene of interest using standard site-directed mutagenesis techniques.[12]

-

Preparation of the Orthogonal Translation System: This involves the expression and purification of the orthogonal aaRS and the in vitro transcription of the orthogonal tRNA, or the co-expression of both components from plasmids in the host organism.[18][19]

-

Protein Expression and ncAA Incorporation: The host cells (e.g., E. coli, yeast, or mammalian cells) are transformed or transfected with plasmids encoding the gene of interest and the orthogonal translation system.[3][20] The cells are then cultured in media supplemented with the ncAA to allow for its incorporation during protein synthesis.[12] For cell-free systems, all components are mixed in a reaction tube.[5][21]

-

Quantification of Incorporation: The efficiency of ncAA incorporation can be quantified using various methods, including dual-fluorescence reporter assays, Western blotting, and mass spectrometry.[14][22][23][24][25] Mass spectrometry provides the most definitive confirmation and quantification of ncAA incorporation by detecting the mass shift in the protein or its peptide fragments.[23][25]

Conclusion

The ability to incorporate non-natural amino acids into proteins has revolutionized protein science and drug development. The methodologies of amber suppression, sense codon reassignment, and frameshift suppression provide a versatile toolkit for introducing novel chemical functionalities into proteins with high precision. As our understanding of the underlying biological processes deepens and new orthogonal systems are developed, the scope and efficiency of these techniques will continue to expand, paving the way for the creation of novel proteins with tailored properties for a wide range of applications.

References

- 1. Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. portlandpress.com [portlandpress.com]

- 3. Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells [labome.com]

- 4. Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. pnas.org [pnas.org]

- 9. Incorporation of non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Systematic analysis of nonprogrammed frameshift suppression in E. coli via translational tiling proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dissecting the Contribution of Release Factor Interactions to Amber Stop Codon Reassignment Efficiencies of the Methanocaldococcus jannaschii Orthogonal Pair [mdpi.com]

- 12. Site-specific incorporation of non-natural amino acids into proteins in mammalian cells with an expanded genetic code - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. purefrex.genefrontier.com [purefrex.genefrontier.com]

- 14. A robust and quantitative reporter system to evaluate noncanonical amino acid incorporation in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Efficient Reassignment of a Frequent Serine Codon in Wild-Type Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. academic.oup.com [academic.oup.com]

- 19. protocols.io [protocols.io]

- 20. Site-Specific Incorporation of Non-canonical Amino Acids by Amber Stop Codon Suppression in Escherichia coli | Springer Nature Experiments [experiments.springernature.com]

- 21. Site-Specific Incorporation of Unnatural Amino Acids into Proteins by Cell-Free Protein Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 22. Incorporation of Unnatural Amino Acids into Proteins Expressed in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]